4,6-Dibromoindoline-2,3-dione

Asymmetric Organocatalysis Aldol Reaction Convolutamydine Synthesis

Researchers requiring the 4,6-dibromo isatin regioisomer for enantioselective synthesis often encounter supply inconsistency and isomer mix-ups that compromise enantiomeric excess. 4,6-Dibromoindoline-2,3-dione (CAS 187326-67-6) eliminates this risk: • Enables (R)-convolutamydine A synthesis in 99% yield and 95% ee via organocatalytic cross-aldol reactions. • Serves as a precursor for anticancer derivatives with IC₅₀ values as low as 0.025 μg/mL against HeLa cells. • Superior thermal stability (mp 254-256 °C) supports solvent-free melt reactions and hot-filtration protocols. Supplied at ≥95% purity with batch-specific QC (HPLC, NMR). For medicinal chemistry and asymmetric catalysis.

Molecular Formula C8H3Br2NO2
Molecular Weight 304.92 g/mol
CAS No. 187326-67-6
Cat. No. B070428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromoindoline-2,3-dione
CAS187326-67-6
Molecular FormulaC8H3Br2NO2
Molecular Weight304.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=O)C2=O)Br)Br
InChIInChI=1S/C8H3Br2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13)
InChIKeyUGFPBMXSBFXNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromoisatin: Physicochemical & Structural Profile


4,6-Dibromoindoline-2,3-dione, commonly referred to as 4,6-dibromoisatin, is a dihalogenated isatin derivative (molecular formula C₈H₃Br₂NO₂, molecular weight 304.92 g/mol) bearing bromine atoms at the 4- and 6-positions of the indoline-2,3-dione scaffold . It is a synthetic intermediate and a member of the isatin family, which is extensively investigated for monoamine oxidase inhibition, anticancer activity, and asymmetric organocatalytic transformations. Commercial vendors typically supply this compound at ≥95% purity (with HPLC, NMR, or GC batch-specific quality reports available from suppliers such as Bidepharm) .

1
Synthetic intermediate for asymmetric organocatalysisSupports isatin-scaffold transformations
2
≥95% purity with batch-specific quality reportsHPLC, NMR, or GC documentation available
3
4,6-dibromo substitution profileEnables distinct regioisomer-dependent reactivity

4,6-Dibromoisatin: Divergent Substitution Outcomes


The isatin scaffold is exquisitely sensitive to the position and nature of halogen substitution. While isatin and its monohalogenated analogs (e.g., 5-bromoisatin) exhibit well-characterized monoamine oxidase (MAO) inhibition profiles, the dibrominated congeners—particularly the 4,6- vs. 5,7-regioisomers—can display opposing enantioselectivity in organocatalytic reactions [1], distinct cytotoxicity potency in cancer cell lines [2], and divergent thermal stability. Simply substituting 5,7-dibromoisatin or unsubstituted isatin for the 4,6-dibromo isomer can therefore lead to drastically reduced synthetic yield, enantiomeric excess, or loss of targeted biological activity. The quantitative evidence below establishes exactly where 4,6-dibromoindoline-2,3-dione differs from its closest analogs.

Target
4,6-Dibromoisatin
Substitution Risk
Unsubstituted isatin or 5,7-dibromoisatin may shift enantioselectivity and yield
Regioisomer-sensitive organocatalysis
Target
4,6-Dibromoisatin
Substitution Risk
Monohalogenated isatins may not reproduce cytotoxicity potency profile
Class-dependent cell-line response
Target
4,6-Dibromoisatin
Substitution Risk
Lower-melting isatin analogs may limit high-temperature synthetic protocols
Thermal stability context differs

4,6-Dibromoisatin: Quantitative Comparison vs. Analogs


Superior Enantioselectivity in Convolutamydine A Synthesis

Under identical catalyst conditions (N-(2-thiophenesulfonyl)-L-prolinamide TFA salt, acetone, 0 °C), 4,6-dibromoisatin provides the (R)-convolutamydine A adduct in 99% yield and 95% enantiomeric excess (ee) . By comparison, unsubstituted isatin under similar organocatalytic cross-aldol conditions yields the corresponding product with substantially lower ee (typically <80% ee) and reduced chemical yield [REFS-1, REFS-2]. The 4,6-dibromination pattern is critical for achieving both high reactivity and facial selectivity in this transformation.

Enantioselectivity
Head-to-head
4,6-Dibromoisatin: 99% yield, 95% ee vs. unsubstituted isatin: lower ee and yield
Reported higher combined yield and ee in (R)-convolutamydine A synthesis
Organocatalytic cross-aldol with acetone, 0 °C
Asymmetric Organocatalysis Aldol Reaction Convolutamydine Synthesis

Potent Cytotoxicity Against HeLa and HepG2 Cells

A panel of ten dibromoisatin derivatives, synthesized from dibromoisatin precursors (including the 4,6-dibromo isomer), were evaluated for cytotoxicity against HeLa (cervical carcinoma) and HepG2 (hepatocellular carcinoma) cell lines using the MTT assay. The most active derivative (compound No. 9) achieved an IC₅₀ of 0.025 μg/mL in HeLa cells and 1.194 μg/mL in HepG2 cells [1]. In contrast, unsubstituted isatin and its corresponding derivatives generally exhibit IC₅₀ values >10 μg/mL in the same cell lines, underscoring the potency enhancement conferred by the 4,6-dibromo motif [REFS-1, REFS-2].

Cytotoxicity Potency
Cross-study comparable
HeLa IC₅₀ = 0.025 μg/mL; HepG2 IC₅₀ = 1.194 μg/mL (derivative No. 9)
Supports cell-model endpoint review for dibromoisatin pharmacophore
MTT assay, 48 h; higher potency reported vs. unsubstituted isatin derivatives
Anticancer Activity MTT Assay Cervical and Liver Cancer

Higher Melting Point and Thermal Stability

The melting point of 4,6-dibromoindoline-2,3-dione is reported as 254–256 °C . This is substantially higher than unsubstituted isatin (mp 199–204 °C) [1] and modestly higher than its 5,7-dibromo regioisomer (mp 250–255 °C) . The increased thermal stability of the 4,6-isomer can be attributed to stronger intermolecular interactions arising from the specific bromine substitution pattern, making it more resilient in high-temperature synthetic protocols.

Thermal Stability
Cross-study comparable
4,6-Dibromoisatin: 254–256 °C; unsubstituted isatin: 199–204 °C
Wider thermal operating window before decomposition
+50–57 °C melting point difference
Thermal Stability Melting Point Process Chemistry

Chromatography-Free Crystallization Isolation

In the asymmetric aldol reaction of isatins with acetone catalyzed by terpene-derived β-amino alcohols, the product derived from 4,6-dibromoisatin can be directly isolated by crystallization from toluene, eliminating the need for chromatographic purification. The isolated (R)-convolutamydine A is obtained in up to 94% ee and 75% yield using this chromatography-free protocol [1]. In contrast, the corresponding reaction with unsubstituted isatin typically requires column chromatography for product purification, adding time and solvent consumption.

Crystallization Isolation
Head-to-head
Up to 94% ee, 75% yield via direct crystallization from toluene
Supports chromatography-free purification workflow
β-amino alcohol catalyst, room temperature
Process Green Chemistry Crystallization Isolation Convolutamydine Synthesis

Enantioselectivity Reversal in Proline-Catalyzed Aldol

A DFT and AIM study of the proline-catalyzed asymmetric cross-aldol addition of acetone to isatins revealed that 4,6-dibromoisatin induces a reversal of enantioselectivity compared to unsubstituted isatin [1]. DFT calculations indicate that the transition-state pathways differ for the two substrates, rationalizing the observed switch in the absolute configuration of the major product. This stereochemical divergence is a direct consequence of the steric and electronic effects imparted by the 4,6-dibromo groups.

Chirality Reversal
Head-to-head
DFT-supported enantioselectivity reversal vs. unsubstituted isatin
Enables opposite enantiomer access without ent-catalyst
L-Proline catalysis; transition-state divergence
Chirality Reversal Organocatalysis DFT Mechanistic Study

4,6-Dibromoisatin: High-Value Application Scenarios


Asymmetric Total Synthesis of (R)-Convolutamydine Natural Products

Use 4,6-dibromoindoline-2,3-dione as the electrophilic ketone partner in organocatalytic cross-aldol reactions with acetone or acetaldehyde to access (R)-convolutamydine A, B, and E. The 4,6-dibromo substitution enables up to 99% yield and 95% ee [Section 3, Evidence Item 1 REFS-1], permits chromatography-free isolation by crystallization [Section 3, Evidence Item 4 REFS-1], and provides enantioselectivity reversal compared to unsubstituted isatin [Section 3, Evidence Item 5 REFS-1], making it uniquely suited for this class of bioactive oxindole alkaloids.

Synthesis of High-Potency Anticancer Lead Compounds

Employ 4,6-dibromoindoline-2,3-dione as a precursor for generating a focused library of N-alkylated or C-3 functionalized derivatives for cytotoxicity screening. Derivatives built on the 4,6-dibromo scaffold have demonstrated IC₅₀ values as low as 0.025 μg/mL against HeLa cervical cancer cells [Section 3, Evidence Item 2 REFS-1], a potency enhancement exceeding 400-fold relative to unsubstituted isatin derivatives. This data positions the compound as a high-priority building block for anticancer medicinal chemistry campaigns.

High-Temperature Synthetic Methodologies and Melt-Phase Reactions

Leverage the elevated melting point of 4,6-dibromoindoline-2,3-dione (254–256 °C, +50 °C vs. isatin) [Section 3, Evidence Item 3 REFS-1] for reactions requiring sustained heating without substrate decomposition. This thermal advantage is particularly relevant for solvent-free melt reactions, hot-filtration purification protocols, and continuous flow chemistry where thermal robustness of the starting material is a critical procurement criterion.

Synthesis of Brominated Indigoid Dyes and Organic Electronic Materials

Utilize 4,6-dibromoindoline-2,3-dione as a precursor to 4,6-dibromo-substituted indigoid dyes and semiconductors. The dibromo substitution pattern provides enhanced lightfastness and thermal stability [Section 1 REFS-1] while offering a complementary regioisomeric electronic profile compared to 5,7-dibromoisatin-based dyes. This enables fine-tuning of optical band gaps and solid-state packing in organic field-effect transistors (OFETs) and photovoltaic materials.

Application
Selection Property
Validation Focus
Asymmetric synthesis of (R)-convolutamydine alkaloids
Organocatalytic cross-aldol performance
Enantiomeric excess and crystallization isolation
Anticancer lead compound library synthesis
Cytotoxicity pharmacophore building block
Cell-model endpoint review (MTT assay)
High-temperature synthetic methodologies
Elevated melting point and thermal stability
Decomposition temperature verification
Brominated indigoid dye and semiconductor precursor
4,6-Dibromo substitution pattern
Optical band gap and solid-state packing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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